2-Methyl-3-(2-fluorophenyl)acrylic acid
Overview
Description
2-Methyl-3-(2-fluorophenyl)acrylic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of acrylic acid, where the hydrogen atoms on the double-bonded carbon atoms are substituted with a methyl group and a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-fluorophenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and methyl acrylate.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 2-fluorobenzaldehyde and methyl acrylate in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 2-methyl-3-(2-fluorophenyl)acrylate.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-fluorophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include saturated derivatives of the original compound.
Substitution: Products include derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Methyl-3-(2-fluorophenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-fluorophenyl)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(4-fluorophenyl)acrylic acid
- 2-Methyl-3-(2-chlorophenyl)acrylic acid
- 2-Methyl-3-(2-bromophenyl)acrylic acid
Uniqueness
2-Methyl-3-(2-fluorophenyl)acrylic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its analogs with other halogen substitutions.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylprop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOGQLFSMTOCE-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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